molecular formula C6H6N2O5S B1294930 2-Nitroaniline-4-sulfonic acid CAS No. 616-84-2

2-Nitroaniline-4-sulfonic acid

Cat. No. B1294930
CAS RN: 616-84-2
M. Wt: 218.19 g/mol
InChI Key: VZLLZDZTQPBHAZ-UHFFFAOYSA-N
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Description

2-Nitroaniline-4-sulfonic acid, also known as 4-Amino-3-nitrobenzenesulfonic acid, is a compound with the molecular formula C6H6N2O5S . It has a molecular weight of 218.19 g/mol . This compound is used as an important intermediate in the synthesis of organic pigments .


Synthesis Analysis

The synthesis of 2-Nitroaniline-4-sulfonic acid can be achieved through several methods. One method involves the ammonolysis of 4-chloro-3-nitrobenzene sulfonic acid. Another method uses the sulfonation of o-nitroaniline with sulfuric acid or chlorosulfonic acid as the sulfonating agent . A more specific method involves the desulfonic acid reaction of the substrate 2-nitro-4-sulfonic aniline in a high boiling point and high polarity solvent .


Molecular Structure Analysis

The IUPAC name for 2-Nitroaniline-4-sulfonic acid is 4-amino-3-nitrobenzenesulfonic acid . The InChI code is InChI=1S/C6H6N2O5S/c7-5-2-1-4 (14 (11,12)13)3-6 (5)8 (9)10/h1-3H,7H2, (H,11,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Nitroaniline-4-sulfonic acid include a molecular weight of 218.19 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Fire-Quenching Agents

2-Nitroaniline-4-sulfonic acid compositions have been studied as a source of aphrogenic pyrostats, a new class of intumescent fire-quenching agents. These compositions, when subjected to thermogravimetric analysis, showed potential for use in fire safety applications. Their expansion products and chemical compositions were analyzed, with sulfur being present exclusively as sulfonic acid groups. This research suggests that these compositions, particularly those involving 2- and 4-nitroanilines, could be effective in fire suppression due to their ability to form voluminous foams (Poshkus & Parker, 1970).

Synthesis of Sodium Salts

The sodium salt of 4-amino-3-nitrobenzenesulfonic acid, closely related to 2-nitroaniline-4-sulfonic acid, was synthesized for research purposes. This synthesis involved the action of dilute sodium hydroxide solution on specific organic compounds, demonstrating the compound's relevance in chemical synthesis and research (Rosevear & Wilshire, 1982).

Pesticide Potential

Research into derivatives of tribromomethyl phenyl sulfone, which involved the synthesis of 2-nitroaniline, 2-nitrophenylhydrazine, and diphenyl ether derivatives, suggested potential applications of these compounds, including 2-nitroaniline-4-sulfonic acid, as novel pesticides (Borys et al., 2012).

Electrochemical Sensing

The compound's potential in electrochemical sensing was explored through the construction of a modified electrode. This research focused on the electro-polymerization of specific acids at a modified glassy carbon electrode, aiming for the quantitative analysis of noxious nitroaniline isomers, including 2-nitroaniline (Lin et al., 2012).

Future Directions

2-Nitroaniline-4-sulfonic acid is an important intermediate in the synthesis of organic pigments . Future research may focus on improving the synthesis methods and exploring new applications for this compound.

properties

IUPAC Name

4-amino-3-nitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2O5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,7H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VZLLZDZTQPBHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3060669
Record name Benzenesulfonic acid, 4-amino-3-nitro-
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Molecular Weight

218.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Nitroaniline-4-sulfonic acid

CAS RN

616-84-2
Record name 4-Amino-3-nitrobenzenesulfonic acid
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Record name 2-Nitroaniline-4-sulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
AC Poshkus - … & Engineering Chemistry Product Research and …, 1971 - ACS Publications
… Weused this procedure for isolating the aphrogenic 2-nitroaniline-4sulfonic acid from its mixed ammonium-potassium salt. Nietzki and Lerch (1888) precipitated this acid by passing …
Number of citations: 4 pubs.acs.org
K MATSUI, K OTAGURO, M KOGURE… - Journal of Synthetic …, 1966 - jstage.jst.go.jp
5-Fluoro-2-nitroaniline-4-sulfonic acid (1) was obtained by the reaction of 2, 4-difluoro-5-nitrobenzenesulf onie acid (2) with ammonia. A series of new reactive azo dyes of general …
Number of citations: 0 www.jstage.jst.go.jp
JR Bourne, OM Kut, J Lenzner - Industrial & engineering chemistry …, 1992 - ACS Publications
… Systems such as either 2-nitroaniline-4-sulfonic acid with 1-naphthol or p-nitroaniline with l-naphthol-6-sulfonic acid could be considered. Unfortunately, only 1-naphthol is available in …
Number of citations: 85 pubs.acs.org
H Oda - Textile Research Journal, 2011 - journals.sagepub.com
… 3-nitrobenzotrifluoride or 2-nitroaniline-4-sulfonic acid sodium salt and the subsequent coupling reaction with 2,2’,4,4’-tetrahydroxybenzophenone or 5-(2-nitrophenylazo)-2,2’,4,4’-…
Number of citations: 35 journals.sagepub.com
H Oda - Sen'i Gakkaishi, 2011 - jstage.jst.go.jp
… ] -2,2 ’, 4,4 ’ -tetrahydroxybenzophenone derivatives employed in this research were prepared by diazotization of 2-nitroaniline, 4-methyl-2nitroaniline or 2-nitroaniline-4-sulfonic acid …
Number of citations: 2 www.jstage.jst.go.jp
H Oda - Dyes and pigments, 2001 - Elsevier
… All 2-[(2-nitrophenyl)azo]phenols and naphthol derivatives employed in this research were prepared by diazotization of 4-methyl-2-nitroaniline or 2-nitroaniline-4-sulfonic acid sodium …
Number of citations: 13 www.sciencedirect.com
CC Hsueh, BY Chen - Journal of Hazardous Materials, 2008 - Elsevier
… (ACROS ORGANICS), aniline-2-sulfonic acid, 2-amino phenol, and 3-amino phenol (ALDRICH Chem.), 4-aminobenzoic acid (Lancaster Synthesic), and 2-nitroaniline-4-sulfonic acid …
Number of citations: 98 www.sciencedirect.com
H ODA - Journal of Home Economics of Japan, 2002 - jstage.jst.go.jp
… or 2-nitroaniline-4sulfonic acid sodium salt and the subsequent coupling reaction with phenol or naphthol derivatives. The desired hydroxyarylbenzotriazoles …
Number of citations: 3 www.jstage.jst.go.jp
EH Kang, X Liu, J Sun, J Shen - Langmuir, 2006 - ACS Publications
… 2-Nitroaniline-4-sulfonic acid (0.198 g, 0.9 mmol) was dissolved in a solution of sodium … 2-Nitroaniline-4-sulfonic acid (1.09 g, 5 mmol) was dissolved in a solution of sodium hydroxide (…
Number of citations: 47 pubs.acs.org
織田博則 - 日本家政学会誌, 2002 - jlc.jst.go.jp
… or 2-nitroaniline-4sulfonic acid sodium salt and the subsequent coupling reaction with phenol or naphthol derivatives. The desired hydroxyarylbenzotriazoles …
Number of citations: 2 jlc.jst.go.jp

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